8-{[2,6-Dinitro-4-(trifluoromethyl)phenyl]sulfanyl}quinoline
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Description
8-{[2,6-Dinitro-4-(trifluoromethyl)phenyl]sulfanyl}quinoline is a chemical compound with the molecular formula C16H8F3N3O4S . It has gained much attention due to its potential applications in various scientific and industrial fields.
Molecular Structure Analysis
The molecular structure of 8-{[2,6-Dinitro-4-(trifluoromethyl)phenyl]sulfanyl}quinoline consists of 16 carbon atoms, 8 hydrogen atoms, 3 fluorine atoms, 3 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom . The average mass is 395.313 Da and the monoisotopic mass is 395.018768 Da .Scientific Research Applications
Medicinal Chemistry and Drug Development
The trifluoromethyl (TFM, -CF₃) group in 8-{[2,6-Dinitro-4-(trifluoromethyl)phenyl]sulfanyl}quinoline makes it an interesting candidate for drug discovery. Researchers have investigated its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer effects. Further studies are needed to elucidate its mechanism of action and optimize its therapeutic potential .
Agrochemicals and Pesticides
Fluorine-containing compounds often find applications in agrochemicals due to their stability and bioactivity. 8-{[2,6-Dinitro-4-(trifluoromethyl)phenyl]sulfanyl}quinoline could be explored as a lead compound for designing novel pesticides or herbicides. Its unique structure may confer selective activity against specific pests or weeds .
Photophysics and Photochemistry
The combination of quinoline and trifluoromethyl moieties could lead to interesting photophysical properties. Researchers may explore its behavior under UV or visible light, including fluorescence, phosphorescence, or photochemical reactions.
properties
IUPAC Name |
8-[2,6-dinitro-4-(trifluoromethyl)phenyl]sulfanylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F3N3O4S/c17-16(18,19)10-7-11(21(23)24)15(12(8-10)22(25)26)27-13-5-1-3-9-4-2-6-20-14(9)13/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSUGXYLNJNWIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)SC3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-{[2,6-Dinitro-4-(trifluoromethyl)phenyl]sulfanyl}quinoline |
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